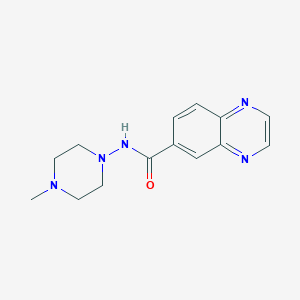

N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide” is a compound that falls under the category of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s worth noting that the specific compound you’re asking about, “this compound”, does not have much information available in the literature.

Wissenschaftliche Forschungsanwendungen

Hypoxic-Cytotoxic Agents

N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide derivatives have been explored for their potential as hypoxic-cytotoxic agents in cancer therapy. The synthesis and biological evaluation of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have revealed compounds with significant cytotoxic activity against tumor cells under hypoxic conditions. Among these, a derivative identified as 4b showed considerable potency, highlighting the therapeutic potential of these compounds in targeting hypoxic tumor microenvironments (Ortega et al., 2000).

Anti-Inflammatory Properties

Another research avenue has identified this compound derivatives as ligands for the human histamine H4 receptor (H4R), with compounds demonstrating significant anti-inflammatory properties in vivo. This includes the identification of compounds like VUF 10214 and VUF 10148, which showed potent H4R ligand activity with nanomolar affinities. Their efficacy was confirmed in rat models, providing evidence for their potential use in treating inflammatory conditions (Smits et al., 2008).

Serotonin Type-3 (5-HT3) Receptor Antagonists

Further studies have delved into the synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists. These compounds were designed based on the pharmacophoric requirements of 5-HT3 receptor antagonists and demonstrated notable antagonistic activity, suggesting their potential in managing conditions mediated by this receptor, such as gastrointestinal disorders and nausea (Mahesh et al., 2011).

Antimicrobial Activity

Quinoxaline derivatives, including N,N-dioxide and substituted derivatives, have been evaluated for antimicrobial activity against a range of bacterial and yeast strains. The study highlights the potential of these compounds as new drugs for antimicrobial chemotherapy, with certain derivatives showing low minimum inhibitory concentrations (MICs) and complete bacterial strain elimination, indicating their effectiveness as antimicrobial agents (Vieira et al., 2014).

Wirkmechanismus

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes . The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Quinoxaline derivatives have been reported to exhibit various biological activities

Eigenschaften

IUPAC Name |

N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-18-6-8-19(9-7-18)17-14(20)11-2-3-12-13(10-11)16-5-4-15-12/h2-5,10H,6-9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUXNJXSFIGUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2921055.png)

![6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2921061.png)

![N-(4-ethylbenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2921064.png)

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2921072.png)

![7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2921073.png)